molecular formula C30H23ClN4O3 B420973 Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate CAS No. 134826-52-1

Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate

Cat. No.: B420973
CAS No.: 134826-52-1
M. Wt: 523g/mol
InChI Key: MRQQAXKCWUOWDM-UHFFFAOYSA-N
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Description

Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate is a complex organic compound with the molecular formula C30H23ClN4O3 This compound is known for its unique structure, which includes an indole core, a chlorophenyl group, and a cyanopyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the indole ring with a chlorophenyl group, often using a chlorinating agent.

    Attachment of the Cyanopyridinyl Group: This step involves the reaction of the indole derivative with a cyanopyridine derivative, typically under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

CAS No.

134826-52-1

Molecular Formula

C30H23ClN4O3

Molecular Weight

523g/mol

IUPAC Name

ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate

InChI

InChI=1S/C30H23ClN4O3/c1-3-37-30(36)28-19(2)35(22-11-9-20(31)10-12-22)27-14-13-23(17-24(27)28)38-29-25(18-32)26(15-16-33-29)34-21-7-5-4-6-8-21/h4-17H,3H2,1-2H3,(H,33,34)

InChI Key

MRQQAXKCWUOWDM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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